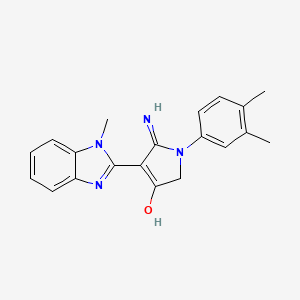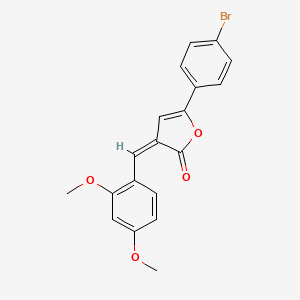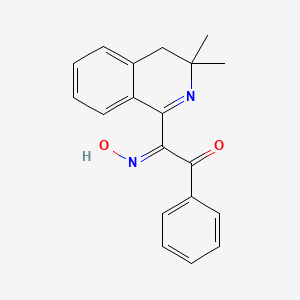![molecular formula C25H28FN3O B6002198 N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6002198.png)
N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide, also known as FQPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FQPP belongs to the class of compounds known as piperidines, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of specific enzymes and signaling pathways that are involved in tumor growth, viral replication, and inflammation. This compound has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins that regulate cell growth and survival. This compound has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to inhibit the replication of HIV-1 and herpes simplex virus by blocking the activity of viral enzymes. This compound has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines that promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide has several advantages for lab experiments. It has a high purity and yield, which makes it easy to work with. This compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. This compound has a limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and enhanced therapeutic activity. Another area of research is the identification of specific molecular targets of this compound, which could lead to the development of more targeted therapies. Further studies are also needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide involves the reaction of 2-fluorobenzylamine with 6-quinolinylmethyl chloride to form N-(2-fluorobenzyl)-6-quinolinylmethylamine. This intermediate is then reacted with 3-piperidinylpropanoyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its antitumor, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. This compound has been studied for its ability to reduce inflammation in animal models of arthritis and asthma.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c26-23-8-2-1-6-22(23)16-28-25(30)12-10-19-5-4-14-29(17-19)18-20-9-11-24-21(15-20)7-3-13-27-24/h1-3,6-9,11,13,15,19H,4-5,10,12,14,16-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKANVIKAJYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)N=CC=C3)CCC(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6002131.png)
![N-benzyl-N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B6002138.png)
![1-(diethylamino)-3-[5-({ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6002142.png)

![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(4-pyridinyl)acrylamide](/img/structure/B6002157.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)

![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
![methyl (2S)-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002227.png)


